p-Butoxybenzylidene p-heptylaniline
Overview
Description
p-Butoxybenzylidene p-heptylaniline: is a Schiff base liquid crystalline compound with the molecular formula C₂₄H₃₃NO and a molecular weight of 351.52 g/mol . This compound is known for its unique liquid crystalline properties, making it a subject of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Butoxybenzylidene p-heptylaniline typically involves the condensation reaction between p-butoxybenzaldehyde and p-heptylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Butoxybenzylidene p-heptylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
p-Butoxybenzylidene p-heptylaniline has several scientific research applications, including:
Liquid Crystal Displays (LCDs): Due to its liquid crystalline properties, it is used in the development of LCD technology.
Material Science: The compound is studied for its potential use in creating advanced materials with specific optical and electronic properties.
Biomedical Research:
Nanotechnology: The compound’s unique properties make it a candidate for use in nanotechnology applications, including the development of nanoscale sensors and devices.
Mechanism of Action
The mechanism of action of p-Butoxybenzylidene p-heptylaniline is primarily related to its liquid crystalline behavior. The compound exhibits both orientational and positional order, which are crucial for its function in liquid crystal applications. The molecular targets and pathways involved include:
Molecular Ordering: The compound’s ability to align its molecules in a specific orientation and position, contributing to its liquid crystalline properties.
Interaction with Light: The compound’s structure allows it to interact with light in a way that is useful for display technologies and optical applications.
Comparison with Similar Compounds
- p-Methoxybenzylidene p-heptylaniline
- p-Ethoxybenzylidene p-heptylaniline
- p-Propoxybenzylidene p-heptylaniline
Comparison:
- p-Butoxybenzylidene p-heptylaniline is unique due to its specific butoxy group, which influences its liquid crystalline properties and makes it suitable for certain applications where other similar compounds may not perform as well .
- p-Methoxybenzylidene p-heptylaniline has a methoxy group, which may result in different optical and electronic properties compared to the butoxy group.
- p-Ethoxybenzylidene p-heptylaniline and p-Propoxybenzylidene p-heptylaniline have ethoxy and propoxy groups, respectively, which also affect their liquid crystalline behavior and potential applications .
Properties
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-heptylphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-3-5-7-8-9-10-21-11-15-23(16-12-21)25-20-22-13-17-24(18-14-22)26-19-6-4-2/h11-18,20H,3-10,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFLHVDMHFOGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276384, DTXSID601234541 | |
Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-heptyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601234541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39777-19-0, 111458-13-0 | |
Record name | N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39777-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Butoxybenzylidene p-heptylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-heptyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601234541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different liquid crystalline phases exhibited by p-Butoxybenzylidene p-heptylaniline (BBHA)?
A1: BBHA displays a rich polymorphism, exhibiting several liquid crystalline phases upon heating and cooling. These include the nematic phase, as well as smectic phases such as SmA, SmB, and SmC. [, ] The exact transition temperatures and phase sequence can be influenced by factors such as purity and experimental conditions.
Q2: How does the molecular structure of BBHA influence its liquid crystalline behavior?
A2: BBHA's structure consists of a rigid central core (benzylidene aniline) and flexible alkyl chains. The central core promotes molecular alignment, while the flexible chains influence the intermolecular spacing and packing. The length of the alkyl chains, particularly the butoxy chain, plays a crucial role in determining the specific smectic phases observed. []
Q3: Has BBHA been studied in binary mixtures with other liquid crystalline compounds, and if so, what interesting properties have been observed?
A3: Yes, researchers have explored the behavior of BBHA in binary mixtures. For instance, when combined with cholesteryl nanonate (CN), the mixture exhibits fascinating phases like the twisted grain boundary (TGB) phase and the re-entrant smectic-C (ReSmC) phase. [, ] These phases arise from the interplay between the differing molecular shapes and interactions of BBHA and CN.
Q4: What analytical techniques have been employed to study the structural and physical properties of BBHA?
A4: Several techniques have been used to investigate BBHA. X-ray diffraction studies have helped determine the microstructural parameters and molecular ordering within different phases. [] Optical studies, including measurements of optical density, have been used to characterize phase transitions and their temperature dependence. [] Additionally, electrical conductivity measurements provide insights into the charge transport properties of BBHA. [, ]
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